

# 2-(Trifluoromethyl)pyrimidin-4-amine

## physicochemical properties

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### Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrimidin-4-amine

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An In-depth Technical Guide on the Physicochemical Properties of **2-(Trifluoromethyl)pyrimidin-4-amine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(Trifluoromethyl)pyrimidin-4-amine**, also known by its synonym 4-Amino-2-(trifluoromethyl)pyrimidine, is a heterocyclic organic compound featuring a pyrimidine ring. The structure is substituted with an amino group ( $-NH_2$ ) at the 4-position and a trifluoromethyl group ( $-CF_3$ ) at the 2-position. The presence of the trifluoromethyl group is significant in medicinal chemistry, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule. This guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and workflow visualizations.

## Physicochemical Properties

The key physicochemical data for **2-(Trifluoromethyl)pyrimidin-4-amine** are summarized below. These parameters are critical for understanding the compound's behavior in biological and chemical systems, influencing everything from solubility and absorption to formulation and stability.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> F <sub>3</sub> N <sub>3</sub>	[1][2]
Molecular Weight	163.10 g/mol	[1][2]
Appearance	White to light yellow powder/crystal	[3][4]
Melting Point	174-178 °C	[5]
Boiling Point	260.7 ± 50.0 °C (Predicted)	[4][6]
Density	1.460 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4][6]
pKa	1.90 ± 0.10 (Predicted)	[3][4]
ACD/LogP	0.35	[3]
Water Solubility	Sparingly soluble	[3]
λ <sub>max</sub>	308 nm (in aqueous Ethanol)	[3][4]
Storage Temperature	Room Temperature, Sealed in Dry, Keep in Dark Place	[3][4]

## Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducing and verifying data. The following sections outline standard experimental protocols for pKa, LogP, and water solubility determination.

### pKa Determination by Potentiometric Titration

The ionization constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise technique used to determine pKa values by monitoring pH changes in a solution upon the addition of a titrant.[7]

Methodology:

- Preparation of Solutions:

- Prepare a sample solution of **2-(Trifluoromethyl)pyrimidin-4-amine**, typically around 1 mM.[\[8\]](#)
- Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[\[8\]](#)
- Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the experiment.[\[8\]](#)
- Instrument Calibration:
  - Calibrate the potentiometer and pH electrode using standard aqueous buffers with known pH values (e.g., pH 4, 7, and 10) to ensure accurate measurements.[\[8\]](#)
- Titration Procedure:
  - Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[\[8\]](#)
  - Immerse the calibrated pH electrode into the solution.
  - Purge the solution with nitrogen to remove dissolved CO<sub>2</sub> and create an inert environment.[\[8\]](#)
  - For a basic compound, make the initial solution acidic (pH 1.8-2.0) with 0.1 M HCl.[\[8\]](#)
  - Begin the titration by adding small, precise increments of the 0.1 M NaOH titrant.
  - Record the pH reading after each addition, ensuring the reading is stable (signal drift less than 0.01 pH units per minute).[\[8\]](#)
  - Continue the titration until the pH has passed the equivalence point and stabilized.
- Data Analysis:
  - Plot the recorded pH values against the volume of titrant added to generate a titration curve.

- Identify the inflection point of the curve, which corresponds to the equivalence point.
- The pKa can be determined from the pH at the half-equivalence point (the "half-volume" method), where the concentrations of the protonated and deprotonated species are equal.  
[9]

## LogP Determination by Shake-Flask Method

The partition coefficient (LogP) quantifies the lipophilicity of a compound by measuring its distribution in a biphasic system, typically n-octanol and water. The shake-flask method is the gold standard for experimental LogP determination.[10][11]

Methodology:

- Preparation:
  - Prepare a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) and saturate it with n-octanol.[12]
  - Saturate n-octanol with the PBS solution. Allow the two phases to separate for at least 24 hours.[13]
  - Prepare a stock solution of **2-(Trifluoromethyl)pyrimidin-4-amine** in a suitable solvent like DMSO (e.g., 10 mM).[12]
- Partitioning:
  - In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS buffer (e.g., 990  $\mu$ L of PBS and 100  $\mu$ L of n-octanol).[12]
  - Add a small aliquot of the compound's stock solution (e.g., 10  $\mu$ L) to the biphasic system.  
[12]
  - Securely cap the vial and agitate it (e.g., using a rotator at 30 rpm) for a sufficient time (e.g., 1 hour) to allow equilibrium to be reached.[12]
  - Let the vial stand to allow for complete phase separation. Centrifugation can be used to accelerate this process.

- Analysis:
  - Carefully withdraw an aliquot from both the n-octanol (organic) phase and the PBS (aqueous) phase.
  - Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[\[13\]](#)[\[14\]](#)
- Calculation:
  - The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.[\[11\]](#)
  - LogP is the base-10 logarithm of the partition coefficient:  $\text{LogP} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$ .[\[11\]](#)

## Water Solubility Determination by Flask Method

This method, recommended by the OECD Guideline 105, determines the saturation concentration of a substance in water at a specific temperature.[\[15\]](#)

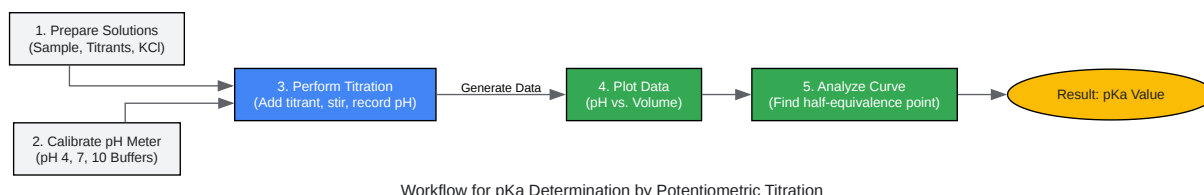
### Methodology:

- Preparation:
  - Add an excess amount of **2-(Trifluoromethyl)pyrimidin-4-amine** to a flask containing high-purity water. The excess solid ensures that a saturated solution is formed.[\[15\]](#)
  - Prepare multiple such flasks to check for equilibrium at different time points.[\[16\]](#)
- Equilibration:
  - Seal the flasks and place them in a constant temperature water bath (e.g.,  $20.0 \pm 0.5$  °C).[\[16\]](#)
  - Agitate the flasks (e.g., by shaking or stirring) for an extended period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[\[16\]](#)

- After the initial agitation period, allow the flasks to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.[16]
- Sample Separation and Analysis:
  - Carefully separate the saturated aqueous phase from the undissolved solid. This is a critical step and can be achieved by temperature-controlled centrifugation or filtration.[15][16] It is crucial to avoid including any solid particulates in the sample for analysis.[15]
  - Measure the pH of the saturated solution.[16]
  - Quantitatively analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as LC-MS/MS or HPLC.[16][17]
- Determination:
  - The water solubility is reported as the mean concentration from samples where equilibrium has been confirmed (i.e., concentrations do not significantly change between later time points). The result is typically expressed in g/L or mg/mL.[16]

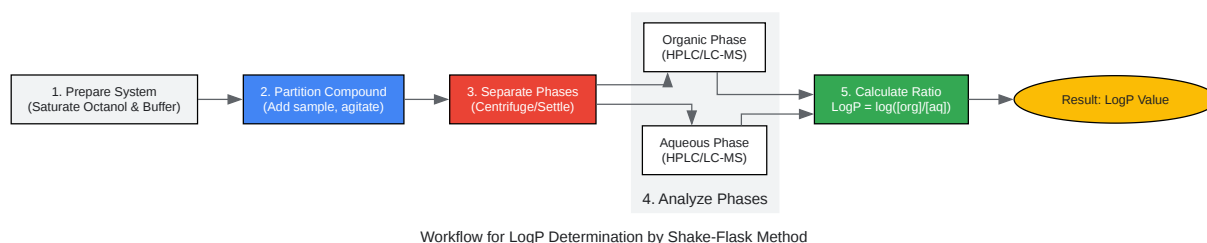
## Visualizations

The following diagrams illustrate the experimental workflows for the protocols described above.



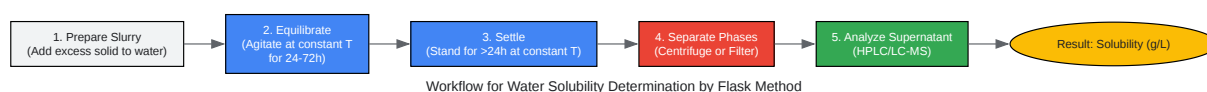
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Caption: Workflow for pKa Determination by Potentiometric Titration.



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Caption: Workflow for LogP Determination by Shake-Flask Method.



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Caption: Workflow for Water Solubility Determination by Flask Method.

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